Methyl pent-4-ynoate
Overview
Description
Methyl pent-4-ynoate, also known as 4-pentynoic acid methyl ester, is an organic compound with the molecular formula C₆H₈O₂. It is a colorless liquid that is used in various chemical synthesis processes. The compound is characterized by the presence of a triple bond between the fourth and fifth carbon atoms in its structure, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl pent-4-ynoate can be synthesized through an etherification reaction. In this process, pent-1-yne and methanol are esterified in the presence of a catalyst to generate this compound . The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade catalysts and reactors to facilitate the esterification reaction. The product is then purified through distillation and other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Methyl pent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed.
Major Products Formed:
Oxidation: Formation of 4-pentynoic acid.
Reduction: Formation of pent-4-ene or pentane.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl pent-4-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl pent-4-ynoate involves its interaction with various molecular targets and pathways. The triple bond in its structure makes it reactive, allowing it to participate in addition reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules.
Comparison with Similar Compounds
Methyl but-2-ynoate: Similar structure but with a triple bond between the second and third carbon atoms.
Methyl hex-5-ynoate: Similar structure but with a longer carbon chain.
Ethyl pent-4-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl pent-4-ynoate is unique due to its specific position of the triple bond and the methyl ester group, which gives it distinct reactivity and applications in organic synthesis.
Properties
IUPAC Name |
methyl pent-4-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h1H,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSNOLUUFIWIHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21565-82-2 | |
Record name | methyl pent-4-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing Methyl pent-4-ynoate?
A: One method involves the Fe(III)-catalyzed dehydration coupling reaction of ketene dithioacetals and Propargyl alcohols, leading to the formation of gem-dialkylthiopenten-4-ynes, which can then be converted into this compound [].
Q2: Can this compound be utilized in click chemistry reactions?
A: Yes, the terminal alkyne group in this compound makes it suitable for azide-alkyne click reactions. Research has demonstrated its successful grafting onto azide-functionalized mesoporous silica microdots via copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This highlights its potential for surface modification and material functionalization applications.
Q3: Are there any studies exploring the potential of this compound derivatives as plasticizers?
A: Researchers have investigated structurally similar compounds like bicyclo[2.2.1]heptan-2-yl-methyl pent-4-ynoate (NPEA) as reactive plasticizers for GAP-based polymers []. While not directly focusing on this compound, this study suggests potential applications for related alkyne-containing molecules in material science, particularly for enhancing polymer flexibility and processability.
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